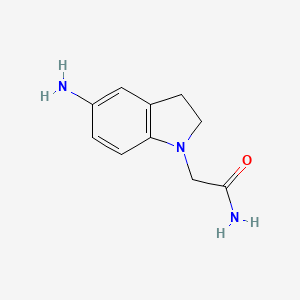
6,6'-Dibromo-1,1',2,2'-tetrahydro-5,5'-biacenaphthylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by the presence of two bromine atoms attached to the acenaphthylene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene typically involves the bromination of 1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of 6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene can be achieved through a continuous flow process. This method involves the controlled addition of bromine to a solution of 1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene in a suitable solvent. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the parent hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include quinones and other oxidized forms.
Reduction Reactions: The major product is 1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene.
Wissenschaftliche Forschungsanwendungen
6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a component in organic electronic devices.
Wirkmechanismus
The mechanism of action of 6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can interact with receptors, altering their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,6’-Dibromo-1,1’-bi-2-naphthol
- 6,6’-Dibromo-1,1’-biacenaphthylene
- 6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene
Uniqueness
6,6’-Dibromo-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene is unique due to its tetrahydro structure, which imparts different chemical and physical properties compared to its fully aromatic counterparts
Eigenschaften
CAS-Nummer |
144509-29-5 |
|---|---|
Molekularformel |
C24H16Br2 |
Molekulargewicht |
464.2 g/mol |
IUPAC-Name |
5-bromo-6-(6-bromo-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C24H16Br2/c25-19-11-7-15-3-1-13-5-9-17(23(19)21(13)15)18-10-6-14-2-4-16-8-12-20(26)24(18)22(14)16/h5-12H,1-4H2 |
InChI-Schlüssel |
FNGLIOAFHOYMDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=C(C3=C(C=CC1=C23)C4=C5C(=CC=C6C5=C(CC6)C=C4)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


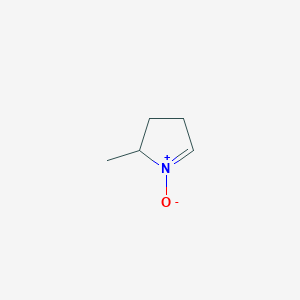
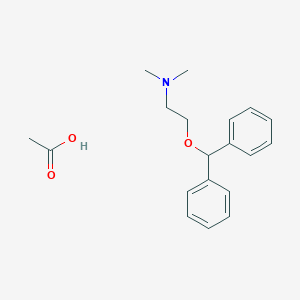
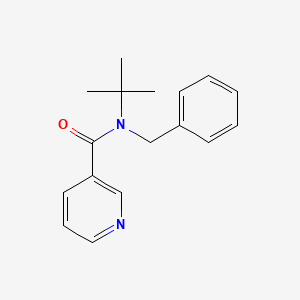
![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide](/img/structure/B12545599.png)
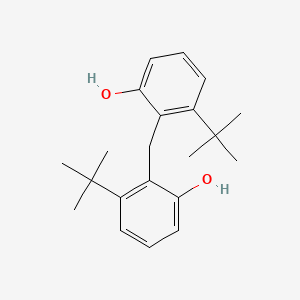
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole](/img/structure/B12545603.png)
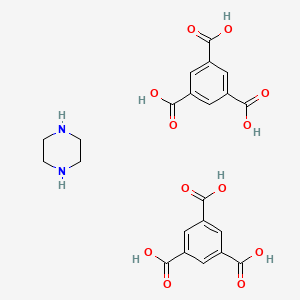
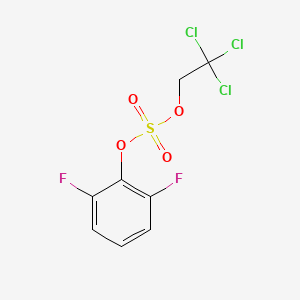
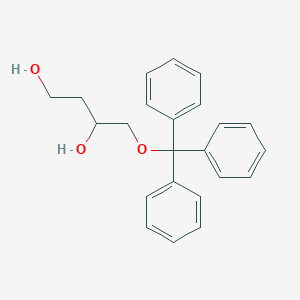
![2-(3-{2-[(4-Methoxyphenyl)tellanyl]ethoxy}propyl)-6-methylpyridine](/img/structure/B12545625.png)
![2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12545641.png)
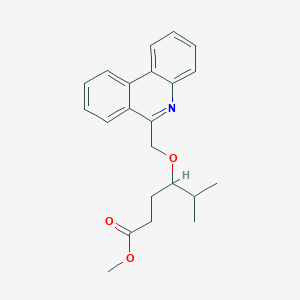
![N-[2-(Pyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12545649.png)
